molecular formula C9H10N2OS B3073175 2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 1017392-70-9

2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B3073175
CAS No.: 1017392-70-9
M. Wt: 194.26 g/mol
InChI Key: SOEKAOZXTXRPJP-UHFFFAOYSA-N
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Description

2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for its potential as a key intermediate in the development of novel therapeutic agents. This molecule features a 1,3-thiazole core, a privileged scaffold in drug discovery known for its diverse biological activities . The 2-aminothiazole motif is extensively documented in scientific literature for its association with a wide range of pharmacological properties, including anticancer , antimicrobial , and anti-inflammatory activities . Furthermore, the incorporation of the furan ring adds to the compound's structural complexity and may influence its interaction with biological targets. Researchers are exploring this compound and its analogs as potential modulators of various biological pathways. Recent studies on structurally similar N-(thiazol-2-yl)-benzamide analogs have identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), acting as negative allosteric modulators, which highlights the potential of thiazole-containing compounds in neuroscience research . This reagent is provided strictly For Research Use Only (RUO) and is intended for use in laboratory settings for purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-4-3-9-11-7(6-13-9)8-2-1-5-12-8/h1-2,5-6H,3-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEKAOZXTXRPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits several promising pharmacological properties:

  • Antimicrobial Activity : Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Studies have shown that modifications in the thiazole ring can enhance the efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties. The furan and thiazole moieties are known to interact with biological targets involved in cancer progression. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis .
  • Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties. Thiazole derivatives are often explored for their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Material Science Applications

In addition to its pharmaceutical relevance, this compound is also being explored for its utility in material sciences:

  • Organic Electronics : Compounds containing furan and thiazole have been utilized in the development of organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices can enhance charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Additives : The compound can serve as an additive to improve the thermal stability and mechanical properties of polymers. Its incorporation into polymer blends has shown potential in enhancing durability and resistance to environmental degradation .
  • Antimicrobial Efficacy Study : A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could inhibit cell growth effectively at micromolar concentrations, indicating its potential role as a chemotherapeutic agent .
  • Material Property Enhancement : Research involving polymer composites showed that adding this compound improved the thermal stability of the material significantly compared to unmodified polymers, indicating its utility as a functional additive in industrial applications .

Mechanism of Action

The mechanism of action of 2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the synthesis of essential proteins and enzymes, leading to the disruption of cellular processes and ultimately causing cell death. The furan and thiazole rings play a crucial role in binding to these molecular targets and exerting their effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous thiazole derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Substituent on Thiazole Key Structural Features Potential Impact on Properties
Target Compound 4-(Furan-2-yl) Furan (oxygen-containing heterocycle) Enhanced hydrogen bonding; moderate polarity
1-[4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine HCl 4-(Furan-2-yl), 5-methyl Methyl group on thiazole; hydrochloride salt Increased hydrophobicity; improved crystallinity
2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine 4-(CF₃) Trifluoromethyl group High electron-withdrawing effect; metabolic stability
2-(4-Cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine 4-Cyclopropyl Cyclopropane ring Steric bulk; potential for hydrophobic interactions
4-(3-Methoxyphenyl)-1,3-thiazol-2-amine 4-(3-Methoxyphenyl) Methoxyphenyl group Aromatic π-π interactions; electron-donating effects
2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine 2-Pyridazin-4-yl Pyridazine (dual nitrogen heterocycle) Enhanced hydrogen bonding; altered solubility

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt of 1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethan-1-amine () likely exhibits higher aqueous solubility than the free base of the target compound. In contrast, the trifluoromethyl derivative () may have reduced solubility due to its hydrophobic CF₃ group .
  • Stability: The trifluoromethyl group enhances metabolic stability, a common strategy in drug design to prolong half-life .

Biological Activity

2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine, also known as 1-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]ethanamine, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's chemical formula is C10H12N2OSC_{10}H_{12}N_2OS, with a molecular weight of 244.74 g/mol. It is characterized by the presence of a furan ring and a thiazole moiety, which are known to contribute to various biological activities.

PropertyValue
Chemical Formula C10H12N2OSC_{10}H_{12}N_2OS
Molecular Weight 244.74 g/mol
CAS Number 1251328-50-3
IUPAC Name 1-[4-(furan-2-yl)-5-methylthiazol-2-yl]ethanamine
Appearance Powder

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. A study reported that modifications in the thiazole ring significantly influenced cytotoxicity, with certain derivatives achieving IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. SAR studies suggest that the presence of electron-withdrawing groups enhances antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary tests indicate that derivatives of this compound can outperform existing antibiotics in terms of efficacy .

Antimalarial Activity

A series of thiazole analogs were tested for antimalarial activity against Plasmodium falciparum. Modifications to the N-aryl amide group linked to the thiazole ring were found to be critical for enhancing activity while minimizing cytotoxicity towards mammalian cells . The structure of this compound suggests it may possess similar antimalarial properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Furan Substitution : The furan moiety contributes to the overall biological profile.
  • Positioning of Functional Groups : Variations in substituents at specific positions on the thiazole and furan rings can significantly alter potency.

Case Study 1: Antitumor Efficacy

In vitro studies demonstrated that compounds with similar structures exhibited potent growth inhibition in various cancer cell lines, including HT29 and Jurkat cells. The presence of specific substituents was correlated with increased cytotoxicity, highlighting the importance of SAR in drug design .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of several thiazole derivatives against a panel of bacterial strains. The results indicated that certain modifications led to enhanced activity compared to conventional antibiotics, suggesting potential for new therapeutic agents .

Q & A

Basic: What spectroscopic methods are recommended for characterizing 2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine?

Answer:
Standard characterization involves IR spectroscopy to identify functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹ and furan C-O-C vibrations at ~1250 cm⁻¹) and ¹H/¹³C NMR to confirm molecular connectivity. For example, the thiazole proton typically resonates at δ 7.2–7.8 ppm, while the furan protons appear at δ 6.3–6.5 ppm. Mass spectrometry (MS) is critical for verifying molecular weight (e.g., ESI-MS for [M+H]⁺ peaks). Always cross-validate spectral data with simulated spectra from computational tools like Gaussian .

Advanced: How can conflicting NMR signals in thiazole derivatives be resolved to confirm molecular structure?

Answer:
Overlapping signals in crowded aromatic regions (e.g., thiazole and furan protons) can be addressed via:

  • 2D NMR techniques (COSY, HSQC, HMBC) to map proton-carbon correlations and distinguish adjacent substituents.
  • Variable-temperature NMR to reduce dynamic effects caused by conformational exchange.
  • Deuterated solvent screening (e.g., DMSO-d₆ vs. CDCl₃) to shift solvent-sensitive peaks. For example, the ethylamine sidechain’s protons may show splitting in D₂O due to amine exchange .

Basic: What synthetic routes are commonly used to prepare thiazole-containing amines?

Answer:
The Hantzsch thiazole synthesis is widely employed, involving cyclocondensation of α-haloketones with thioureas or thioamides. For example, 2-amino-4-(furan-2-yl)thiazole can be synthesized by reacting furan-2-carbonyl chloride with thiourea in ethanol, followed by reduction of the thiazole’s nitrile group to an amine . Alternative routes include microwave-assisted synthesis to reduce reaction times .

Advanced: How can regioselectivity in thiazole ring formation be optimized during synthesis?

Answer:
Regioselectivity is influenced by:

  • Substituent electronic effects : Electron-withdrawing groups on the α-haloketone direct cyclization to the less hindered position.
  • Catalytic additives : Acetic acid or p-toluenesulfonic acid (PTSA) can enhance yield and selectivity by stabilizing intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the carbonyl carbon, while ethanol promotes thiourea activation .

Advanced: How do hydrogen bonding patterns in crystal structures affect solubility and stability?

Answer:
Hydrogen-bonding networks (e.g., N-H⋯N/S interactions in thiazoles) determine packing efficiency and solubility. Graph set analysis (as per Etter’s rules) can classify motifs like chains (C(4)) or rings (R₂²(8)), which correlate with melting points and hygroscopicity. For example, strong N-H⋯O bonds with furan oxygen may reduce solubility in non-polar solvents .

Advanced: What strategies address low yields in the synthesis of this compound?

Answer:

  • Purge oxygen-sensitive steps : Use inert atmospheres (N₂/Ar) to prevent oxidation of the furan ring.
  • Byproduct scavengers : Add molecular sieves to absorb water in condensation reactions.
  • Catalyst screening : Transition metals (e.g., CuI) or enzymes (lipases) can accelerate cyclization .

Advanced: How can computational methods predict the bioactivity of thiazole-furan hybrids?

Answer:

  • Molecular docking (AutoDock Vina) to assess binding affinity to targets like bacterial enolase or fungal CYP51.
  • QSAR models : Use descriptors (e.g., logP, polar surface area) to correlate structural features with antimicrobial IC₅₀ values. For example, electron-rich furans enhance π-π stacking with enzyme active sites .

Advanced: How to refine crystal structures of thiazole derivatives using SHELXL when twinning or disorder is present?

Answer:

  • TWIN commands : Define twin laws for pseudo-merohedral twinning.
  • PART instructions : Model disorder by splitting atoms into partial occupancies.
  • ADPS restraints : Apply thermal motion constraints to overlapping atoms. Validate refinement with R₁ and wR₂ convergence below 5% .

Basic: How is purity assessed for this compound?

Answer:

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
  • TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.
  • Elemental analysis (C, H, N, S) to confirm stoichiometry within ±0.4% .

Advanced: How to resolve discrepancies between theoretical and experimental LogP values?

Answer:

  • Shake-flask method : Measure partitioning in octanol/water systems to validate computational predictions (e.g., ChemAxon vs. XLogP3).
  • Ionization correction : Adjust for the amine’s pKa (~9.5) using Henderson-Hasselbalch calculations. Discrepancies >1 log unit suggest unaccounted solute-solvent interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
Reactant of Route 2
2-[4-(Furan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine

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